molecular formula C8H11NO3 B12981112 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid

6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B12981112
M. Wt: 169.18 g/mol
InChI Key: CFNNIVQLDNMREA-UHFFFAOYSA-N
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Description

6-Oxo-5-azaspiro[34]octane-2-carboxylic acid is a heterocyclic compound characterized by a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid can be achieved through several methods. One approach involves the annulation of the cyclopentane ring, while other methods focus on the annulation of the four-membered ring . The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the chosen synthetic route.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 6-Oxo-5-azaspiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of novel therapeutic agents.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C8H11NO3/c10-6-1-2-8(9-6)3-5(4-8)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

CFNNIVQLDNMREA-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C2)C(=O)O)NC1=O

Origin of Product

United States

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